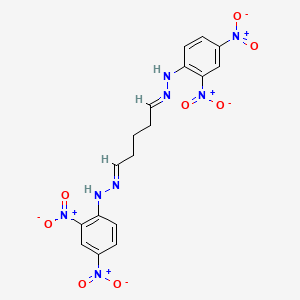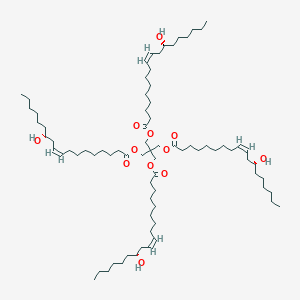
AMBERLITE XAD-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AMBERLITE XAD-16 is a polymeric adsorbent widely utilized for adsorption of organic substances from aqueous systems and polar solvents . It is useful for the removal of detergents from protein solutions and is also used in the recovery and purification of antibiotics, water-soluble steroids, amino acids, and proteins .
Synthesis Analysis
The synthesis of AMBERLITE XAD-16 involves covalent functionalization . For instance, Amberlite XAD-16 has been modified with 2-(2-hydroxyphenyl) benzoxazole to create a chelating resin .Molecular Structure Analysis
AMBERLITE XAD-16 is a crosslinked divinylbenzene (DVB) adsorbent resin . It has a macroporous structure that selectively adsorbs molecules based on a combination of hydrophobic interactions and molecular size .Chemical Reactions Analysis
AMBERLITE XAD-16 is used in various chemical reactions, particularly in the adsorption of organic substances from aqueous systems and polar solvents . It plays a vital role in the removal of non-polar compounds from polar solvents .Physical And Chemical Properties Analysis
AMBERLITE XAD-16 is a white to cream-colored bead with a residual water content of 62 - 70% . It has an average surface area of 800 m²/g and a mean pore size of 150 Å . It is insoluble in water and incompatible with strong oxidizing agents and acids .科学的研究の応用
Adsorption of Organic Substances
AMBERLITE XAD-16 is a polymeric adsorbent that is widely utilized for the adsorption of organic substances from aqueous systems and polar solvents . This makes it a valuable tool in various research and industrial applications where the removal of organic substances is required.
Removal of Detergents from Protein Solutions
In the field of biochemistry and molecular biology, AMBERLITE XAD-16 is useful for the removal of detergents from protein solutions . This is particularly important in protein purification processes where detergents are often used to solubilize proteins but need to be removed in subsequent steps.
Recovery and Purification of Antibiotics
AMBERLITE XAD-16 is used in the recovery and purification of antibiotics . The resin can selectively adsorb antibiotics from complex mixtures, allowing for their subsequent elution and purification.
Purification of Water Soluble Steroids
The resin is also used in the purification of water soluble steroids . Steroids are often present in biological samples and their purification is crucial for various research and clinical applications.
Purification of Amino Acids and Proteins
AMBERLITE XAD-16 plays a vital role in the purification of amino acids and proteins . It can selectively adsorb these biomolecules, allowing for their subsequent elution and purification.
Removal of Non-Polar Compounds from Polar Solvents
AMBERLITE XAD-16 is used for the removal of non-polar compounds from polar solvents . This is particularly useful in the field of organic chemistry where the separation of non-polar and polar compounds is often required.
Solid-Phase Extraction of Heavy Metals
A study has shown that AMBERLITE XAD-16 can be used as a chelating resin for solid-phase extraction of heavy metals like Cu (II) and Pb (II) ions from river water . This application is particularly important in environmental research and monitoring.
作用機序
Target of Action
Amberlite XAD-16 is a polymeric adsorbent that primarily targets organic substances in aqueous systems and polar solvents . It is particularly effective at adsorbing hydrophobic compounds, including antibiotics, water-soluble steroids, amino acids, proteins, and detergents .
Mode of Action
Amberlite XAD-16 operates through hydrophobic and polar interactions . It adsorbs and releases ionic species, typically under isocratic conditions . The compound’s interaction with its targets results in the adsorption of the target molecules onto the resin, followed by their release when the conditions are altered .
Biochemical Pathways
Amberlite XAD-16 does not directly interact with biochemical pathways. Instead, it influences these pathways indirectly by removing or concentrating specific compounds. For instance, it can purify antibiotics, affecting the biochemical pathways these drugs target .
Pharmacokinetics
Instead, its performance is characterized by its adsorption and desorption rates, which are influenced by factors such as the flow rate of the solution through the resin .
Result of Action
The primary result of Amberlite XAD-16’s action is the removal or concentration of specific organic substances from aqueous systems and polar solvents .
Action Environment
The action of Amberlite XAD-16 is influenced by several environmental factors. Its adsorption and desorption rates can be affected by the flow rate of the solution through the resin . Additionally, the compound’s action can be influenced by the pH and the temperature of the environment .
Safety and Hazards
将来の方向性
AMBERLITE XAD-16 has a broad range of applications, including the capture or recovery of small molecule drugs, removal of non-aromatic compounds from polar solvents, and the concentration of plant or animal extracts . Its excellent chemical and thermal stability, high surface area, and broad pH range make it a promising material for future research and industrial applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis of AMBERLITE XAD-16 involves the polymerization of styrene and divinylbenzene in the presence of a porogen and a crosslinking agent.", "Starting Materials": [ "Styrene", "Divinylbenzene", "Porogen", "Crosslinking agent" ], "Reaction": [ "Mix styrene, divinylbenzene, porogen, and crosslinking agent in a reactor vessel", "Heat the mixture to a temperature of 60-80°C", "Add a free radical initiator to the mixture to initiate polymerization", "Allow the polymerization reaction to proceed for several hours", "Cool the mixture and filter the resulting polymer", "Wash the polymer with a suitable solvent to remove any unreacted monomers and porogen", "Dry the polymer to obtain AMBERLITE XAD-16" ] } | |
CAS番号 |
104219-63-8 |
製品名 |
AMBERLITE XAD-16 |
分子式 |
C7H9F3O |
分子量 |
0 |
製品の起源 |
United States |
Q & A
Q1: Does AMBERLITE XAD-16 interact with organic molecules?
A2: Yes, its hydrophobic nature allows AMBERLITE XAD-16 to effectively adsorb organic molecules, particularly those with aromatic rings, through hydrophobic interactions and π-π stacking. [] This property makes it suitable for removing organic dyes like methylene blue from aqueous solutions. []
Q2: What happens to the adsorbed molecules after interaction with AMBERLITE XAD-16?
A3: Adsorbed molecules can be recovered from AMBERLITE XAD-16 through an elution process. This involves using a suitable solvent, often an acid solution, that disrupts the interaction between the resin and the adsorbed molecule, allowing for its collection and further analysis. []
Q3: What is the molecular formula and weight of AMBERLITE XAD-16?
A4: AMBERLITE XAD-16 is a polymeric resin and doesn’t have a defined molecular formula or weight. It's a crosslinked polystyrene divinylbenzene copolymer. []
Q4: What spectroscopic data is available for characterizing AMBERLITE XAD-16 and its modified forms?
A5: Researchers commonly use Fourier Transform Infrared (FTIR) spectroscopy to characterize AMBERLITE XAD-16 and confirm successful functionalization with ligands. FTIR analysis helps identify specific functional groups present in the resin and any changes following modification. [, ]
Q5: Is AMBERLITE XAD-16 compatible with different solvents?
A6: AMBERLITE XAD-16 exhibits compatibility with a range of organic solvents, making it suitable for applications involving various extraction and preconcentration procedures. []
Q6: Can AMBERLITE XAD-16 be used as a catalyst?
A8: While not a catalyst in the traditional sense, AMBERLITE XAD-16 can be used as a support material for immobilizing enzymes or other catalysts. This immobilization can enhance their stability and reusability. [] For instance, research demonstrates its use in the solvent-free acetylation of eugenol to produce eugenyl acetate. []
Q7: How does modifying the structure of AMBERLITE XAD-16 with different ligands affect its selectivity towards specific metal ions?
A10: Introducing different ligands significantly alters the selectivity of AMBERLITE XAD-16. Each ligand possesses specific functional groups that exhibit varying affinities for different metal ions, allowing for targeted metal extraction and preconcentration. []
Q8: What is the stability of AMBERLITE XAD-16 under typical storage conditions?
A11: AMBERLITE XAD-16 demonstrates good stability under standard storage conditions, making it suitable for long-term use in various applications. []
Q9: Are there specific safety considerations associated with using AMBERLITE XAD-16?
A12: While generally considered safe, it's essential to handle AMBERLITE XAD-16 with standard laboratory precautions. Refer to the material safety data sheet for specific handling and disposal guidelines. []
A9: These aspects are not directly applicable to AMBERLITE XAD-16, as it is a polymeric resin primarily used in separation and preconcentration techniques and not a pharmaceutical compound.
Q10: What analytical techniques are used to determine the concentration of metals after preconcentration with AMBERLITE XAD-16?
A13: Flame atomic absorption spectrometry (FAAS) is widely employed for determining metal ion concentrations after preconcentration with AMBERLITE XAD-16. Other techniques like inductively coupled plasma atomic emission spectrometry (ICP-AES) and inductively coupled plasma optical emission spectrometry (ICP-OES) are also used for their high sensitivity. [, , , ]
Q11: Can AMBERLITE XAD-16 be used in conjunction with chromatographic techniques?
A14: Yes, AMBERLITE XAD-16 can be integrated into various chromatographic techniques, including solid-phase extraction (SPE) and column chromatography, for separating and preconcentrating target analytes from complex matrices. [, , ]
Q12: Does AMBERLITE XAD-16 pose any environmental risks?
A12: These aspects are not directly relevant to AMBERLITE XAD-16 due to its nature as a polymeric resin primarily used for separation and preconcentration purposes and not as a pharmaceutical compound.
Q13: Can AMBERLITE XAD-16 be reused or recycled?
A16: Yes, one of the advantages of AMBERLITE XAD-16 is its reusability. It can be regenerated using appropriate solutions, typically acidic solutions for metal ions, and reused multiple times, contributing to cost-effectiveness and reduced waste generation. []
Q14: What resources are available for researchers interested in utilizing AMBERLITE XAD-16?
A17: Numerous resources are available for researchers, including publications, patents, and technical information provided by the manufacturer (Rohm and Haas, now part of Dow Chemical). Additionally, research articles detailing specific applications and modifications of AMBERLITE XAD-16 provide valuable insights. []
Q15: When was AMBERLITE XAD-16 first developed and what were its initial applications?
A18: AMBERLITE XAD-16, developed in the latter half of the 20th century, gained popularity for its use in analytical chemistry, environmental monitoring, and separation science. Its ability to selectively adsorb and desorb various compounds led to its widespread adoption in these fields. []
Q16: What are some examples of cross-disciplinary applications of AMBERLITE XAD-16?
A16: AMBERLITE XAD-16 finds applications across various disciplines:
- Environmental Science: Removing pollutants like heavy metals and dyes from wastewater. [, , ]
- Analytical Chemistry: Preconcentrating trace analytes from complex matrices before analysis. [, , ]
- Food Industry: Isolating and purifying specific compounds, such as ferulic acid from agricultural waste. []
- Biotechnology: Used as a support for enzyme immobilization in bioreactors. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






